molecular formula C5H4N4OS B087180 6-Mercaptopurine 3-oxide CAS No. 145-95-9

6-Mercaptopurine 3-oxide

Cat. No. B087180
CAS RN: 145-95-9
M. Wt: 168.18 g/mol
InChI Key: KQVFSGYPMZGDGT-UHFFFAOYSA-N
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Description

6-Mercaptopurine is an antineoplastic agent used to treat acute lymphocytic leukemia . It is an analogue of the purine bases adenine and hypoxanthine . It is not known exactly which of any one or more of the biochemical effects of mercaptopurine and its metabolites are directly or predominantly responsible for cell death .


Synthesis Analysis

6-Mercaptopurine can be synthesized using superparamagnetic nanoparticles containing pure iron oxide with a cubic inverse spinal structure . Fourier transform infrared spectra confirmed that these Fe3O4 nanoparticles could be successfully coated with active drug .


Molecular Structure Analysis

The molecular formula of 6-Mercaptopurine 3-oxide is C5H4N4OS . It contains a total of 15 atoms: 4 Hydrogen atoms, 5 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .


Chemical Reactions Analysis

6-Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . When 50 mM 6-MP was incubated with BMXO, it almost completely disappeared within 90 minutes producing only a single peak (metabolite 1: M-1) with a retention time of 4.4 minutes .


Physical And Chemical Properties Analysis

The geometrical structures, chemical bonds, molecular orbital properties as well as density of states for the configurations were analyzed based on the density functional calculations . The influences of temperature and pressure on the stability of the predominant configurations in the gas phase were further considered using standard statistical thermodynamic methods from 50 to 500 K and at 1 bar or 100 bar .

Scientific Research Applications

  • Drug Delivery and Cancer Treatment : 6-Mercaptopurine coated magnetite nanoparticles have potential in drug delivery systems, particularly in cancer treatment. These nanoparticles can provide controlled-release formulations, thereby sparing healthy cells and tissues (Dorniani et al., 2013).

  • Apoptosis in B Lymphocytes : 6-Mercaptopurine induces apoptosis in activated splenic B lymphocytes, an effect that starts several hours after treatment and precedes DNA synthesis. This finding is significant for treating B cell disorders (Hortelano & Boscá, 1997).

  • Pharmacokinetics Analysis : The compound is used in pharmacokinetic studies in vivo, facilitated by methods like liquid chromatography coupled with microdialysis (Cao et al., 2003).

  • Electrochemical Sensors : It has applications in developing electrochemical sensors for detecting 6-Mercaptopurine in various samples, such as urine and tablets. These sensors are crucial for monitoring the drug concentration in clinical settings (Keyvanfard et al., 2013).

  • Copper Complexes in Electrochemistry : Copper complexes with 6-Mercaptopurine have been studied for their electrochemical properties, which can be applied in oxidation reactions and potentially in drug development (Bilewicz & Muszalska, 1991).

  • Cancer Drug Analysis : The compound is also significant in the simultaneous determination of multiple anticancer drugs, providing a method to analyze their effects and interactions (Karimi-Maleh et al., 2016).

Safety And Hazards

6-Mercaptopurine is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing genetic defects and damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

3-hydroxy-7H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-9-2-8-5(11)3-4(9)7-1-6-3/h1-2,10H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFSGYPMZGDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercaptopurine 3-oxide

CAS RN

145-95-9
Record name Mercaptopurine 3-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercaptopurine 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-MERCAPTOPURINE-3-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VHR658170
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Sugiura, MN Teller, JC Parham, GB Brown - Cancer Research, 1970 - AACR
Assays of the oncogenic N-oxide derivatives of xanthine and guanine, which have now been proven to be 3-hydroxyxanthine and guanine 3-N-oxide, continue to show about equal …
Number of citations: 66 aacrjournals.org
A Giner-Sorolla, C Gryte, A Bendich… - The Journal of Organic …, 1969 - ACS Publications
… prepared by halogenation of 6-mercaptopurine 3-oxide and 6-iodopurine 3-oxide from the … Oxidation of 6-mercaptopurine 3oxide with butyl nitrite afforded its disulfide. 6-Iodopurine 3-…
Number of citations: 13 pubs.acs.org
A Giner-Sorolla - Journal of Medicinal Chemistry, 1969 - ACS Publications
… 13b 6-Mercaptopurine 3-oxide(l)7b failed to yield 4 upon reaction with hydroxylamine. 6-Chloropurine-9-cyanamido 3-oxide13b also gave no reaction with hydroxylamine. Treatment of …
Number of citations: 10 pubs.acs.org
I Scheinfeld, JC Parham, S Murphy… - The Journal of Organic …, 1969 - ACS Publications
… The latter is obtained from 6-mercaptopurine 3-oxide, as are the corresponding sulfinyl-, methylsulfonyl-, and disulfide derivatives. An oxidation product of 6-methoxypurine is shown to …
Number of citations: 24 pubs.acs.org
A Giner‐Sorolla - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
… The known (9) 6-mercaptopurine 3-oxide (VIII) was conveniently prepared from I and ammonium dithiocarbamate: upon treatment of VIII with potassium fluoride, hydrofluoric acid, and …
Number of citations: 14 onlinelibrary.wiley.com
J Vidal‐Gomez, JH Greenbaum… - Journal of Heterocyclic …, 1975 - Wiley Online Library
… We have coupled 6-mercaptopurine 3-oxide (29) (27) to USA. Treatment of 6-chloropurine 3-oxide (26) (28) with cysteine in methanol gave ()-cysteinyl-i'-purine 3-o\ide (27) (Scheme 3). …
Number of citations: 13 onlinelibrary.wiley.com
AA Watson - The Journal of Organic Chemistry, 1977 - ACS Publications
… With base, the 7-aminothiazolopyrimidine 6-oxide is rearranged to 6-mercaptopurine 3-oxide,8 which can be oxidized to the 6-sulfono- and that aminated to the adenine 3-oxide.9 …
Number of citations: 26 pubs.acs.org
GB Brown - 1975 - core.ac.uk
… However, 6-mercaptopurine 3-oxide, 3^, is almost exclusively photoreduced by UV light.… to photochemical modification by fluorescent room lighting, as is 6-mercaptopurine 3-oxide,15 …
Number of citations: 0 core.ac.uk
HK Kim, RE Bambury - Journal of Medicinal Chemistry, 1969 - ACS Publications
… 6-Mercaptopurine 3-Oxide (1) and NH2OH.—6-Mercaptopurine 3-oxide7b (1, 0.20 g, 1.2 mmoles) was …
Number of citations: 2 pubs.acs.org
KY Tserng - 1974 - search.proquest.com
… 6-Mercaptopurine 3-oxide was studied most extensively for its potential therapeutic advantage over 6-mercaptopurine . It was synthesized (30) indirectly from 7-aminothiazolo(5, 4-d)…
Number of citations: 2 search.proquest.com

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